molecular formula C17H10N2O3 B2604647 4-({[(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)benzonitrile CAS No. 380352-98-7

4-({[(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)benzonitrile

Cat. No.: B2604647
CAS No.: 380352-98-7
M. Wt: 290.278
InChI Key: IZICVYRWNBBCMV-GXDHUFHOSA-N
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Description

This compound features a benzopyran-dione core conjugated to a benzonitrile group via a methylideneamino linker. The benzopyran-dione moiety (2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene) provides a planar, aromatic system with hydrogen-bonding capabilities due to the ketone groups.

Properties

IUPAC Name

4-[(4-hydroxy-2-oxochromen-3-yl)methylideneamino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O3/c18-9-11-5-7-12(8-6-11)19-10-14-16(20)13-3-1-2-4-15(13)22-17(14)21/h1-8,10,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEMJYIKHMFDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC=C(C=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)benzonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-1-benzopyran-2,4-dione with 4-aminobenzonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-({[(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzopyran derivatives. Research indicates that compounds structurally related to 4-({[(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)benzonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives with similar structural motifs inhibit cell proliferation by inducing apoptosis through the activation of caspase pathways .

Antioxidant Properties

Compounds containing the benzopyran moiety are known for their antioxidant activities. They scavenge free radicals and reduce oxidative stress in biological systems. A specific study showed that derivatives of this compound significantly decreased oxidative damage in cellular models, suggesting their potential as therapeutic agents for diseases associated with oxidative stress .

Photovoltaic Materials

The unique electronic properties of benzopyran derivatives make them suitable candidates for organic photovoltaic applications. Research has indicated that these compounds can be incorporated into organic solar cells, improving efficiency due to their favorable light absorption characteristics and charge transport properties. A notable case study involved the synthesis of polymer blends containing such derivatives, which enhanced the power conversion efficiency of the solar cells .

Sensors

The compound's ability to undergo specific chemical reactions makes it a candidate for sensor applications. For example, modifications to the benzopyran structure have been explored for developing sensors that detect metal ions or environmental pollutants. Studies have shown promising results where sensor devices based on these compounds exhibited high sensitivity and selectivity towards target analytes .

Pesticidal Activity

Research has indicated that benzopyran derivatives possess pesticidal properties. A series of experiments demonstrated that this compound exhibited significant insecticidal activity against common agricultural pests. The compound's mode of action appears to disrupt metabolic processes in insects, leading to effective pest control without harming beneficial organisms .

Data Tables

Application Area Specific Use Research Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Antioxidant PropertiesReduces oxidative stress in cellular models
Material SciencePhotovoltaic MaterialsEnhances efficiency in organic solar cells
SensorsHigh sensitivity to metal ions and pollutants
Agricultural ChemistryPesticidal ActivityEffective against agricultural pests

Mechanism of Action

The mechanism of action of 4-({[(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Similarity Analysis

Methods :

  • Tanimoto Coefficient : Computed using chemical fingerprints (e.g., MACCS keys or ECFP4) to assess shared substructures.
  • Graph Comparison : Direct subgraph matching of atomic connectivity and bond types .

Key Findings :

  • The target compound shares moderate similarity (~0.4–0.6 Tanimoto) with benzonitrile derivatives (e.g., 4-[2,3-dihydro-1-benzofuran-2-ylmethyl(methyl)amino]benzonitrile) due to the common nitrile group. However, the benzopyran-dione system reduces similarity compared to simpler analogs .
  • Graph-based methods highlight significant divergence in ring systems (e.g., pyrido[3,4-d]pyrimidinone in vs. benzopyran-dione in the target compound), leading to lower similarity scores .

Physicochemical and Functional Group Comparisons

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Benzopyran-dione Benzonitrile, methylideneamino linker ~308.3 g/mol Planar aromatic system, dual ketone groups
4-[2,3-Dihydro-1-benzofuran-2-ylmethyl(methyl)amino]benzonitrile Dihydrobenzofuran Benzonitrile, methylamino group 264.3 g/mol Flexible ether ring, reduced hydrogen bonding
4-((Methyl(2-(1-(4-oxo-3-((2-(trimethylsilyl)ethoxy)methyl)-3,4-dihydropyrido[3,4-d]pyrimidin-8-yl)-1H-pyrazol-4-yl)ethyl)amino)methyl)benzonitrile Pyrido-pyrimidinone Trimethylsilyl, pyrazole, benzonitrile ~600.8 g/mol Bulky substituents, silicon-containing groups
4-(1-{[(3-Methylphenyl)methyl]amino}ethyl)benzonitrile Simple benzonitrile 3-Methylphenylmethylamino ethyl group 250.3 g/mol Aliphatic chain, lipophilic substituent

Key Observations :

  • The nitrile group in all compounds contributes to dipole interactions but is overshadowed by divergent substituents (e.g., trimethylsilyl in vs. methylphenyl in ).

Notes on Methodology and Limitations

  • Tanimoto vs. Graph Comparison : While Tanimoto coefficients are computationally efficient, graph-based methods better capture structural nuances (e.g., ring systems) but require significant resources .
  • Synthetic Challenges : Bulky substituents (e.g., trimethylsilyl in ) complicate synthesis compared to the target compound’s simpler benzopyran-dione linkage .

Biological Activity

The compound 4-({[(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)benzonitrile is a synthetic derivative that has garnered interest for its potential biological activities, particularly in cancer research and pharmacology. This article explores the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H16N2O3\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_3

This compound features a benzopyran moiety linked to an amino group and a benzonitrile substituent, which may influence its biological properties.

Anticancer Properties

Research indicates that derivatives of benzopyran compounds often exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit tumor growth in various cancer cell lines. A notable finding is that certain benzopyran derivatives demonstrated potency comparable to established chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Remarks
Compound AMCF-710Comparable to cisplatin
Compound BHeLa5High selectivity
Compound CA54915Moderate activity

The proposed mechanism of action for benzopyran derivatives includes the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The presence of the dioxo group is thought to enhance interaction with DNA or RNA, leading to cytotoxic effects .

Study 1: Synthesis and Evaluation

A study conducted by researchers synthesized various benzopyran derivatives, including our target compound. The synthesized compounds were evaluated for their cytotoxic effects on a panel of human cancer cell lines. Results indicated that modifications to the benzopyran structure significantly affected biological activity, with some derivatives showing promising results against resistant cancer types .

Study 2: Structure-Activity Relationship (SAR)

In another investigation focusing on structure-activity relationships (SAR), researchers identified key structural features necessary for high affinity and selectivity towards cancer cells. The presence of the amino group was critical for enhancing solubility and bioavailability, which are essential for effective therapeutic action .

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